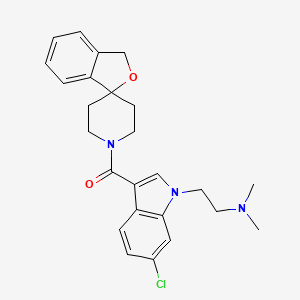

RG7713

Description

RO-5028442 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a vasopressin 1a receptor antagonist; structure in first source

Properties

IUPAC Name |

[6-chloro-1-[2-(dimethylamino)ethyl]indol-3-yl]-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O2/c1-27(2)13-14-29-16-21(20-8-7-19(26)15-23(20)29)24(30)28-11-9-25(10-12-28)22-6-4-3-5-18(22)17-31-25/h3-8,15-16H,9-14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXVLRCMAHJVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=C1C=C(C=C2)Cl)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920022-47-5 | |

| Record name | RO-5028442 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920022475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5028442 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-5028442 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0EU1YHCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RG7713 (Faricimab)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7713, also known as faricimab (Vabysmo®), is a humanized bispecific immunoglobulin G1 (IgG1) antibody developed for the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2] Its innovative design allows for the simultaneous and independent neutralization of two key mediators of retinal vascular disease: Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2).[3][4] This dual-action mechanism is engineered to provide enhanced vascular stability, reduce inflammation, and offer greater durability compared to therapies that target the VEGF pathway alone.[5][6] This guide provides a detailed overview of the molecular mechanism, quantitative binding and inhibition data, summaries of key experimental methodologies, and pivotal clinical trial outcomes associated with this compound.

Core Mechanism of Action: Dual Pathway Inhibition

This compound represents a significant advancement in retinal therapy by concurrently blocking two distinct but synergistic pathways involved in the pathogenesis of neovascular retinal diseases.[7]

-

VEGF-A Neutralization : As with established anti-VEGF therapies, one arm of faricimab binds to and neutralizes all isoforms of VEGF-A.[2] VEGF-A is a primary driver of angiogenesis, increasing vascular permeability and promoting the growth of abnormal, leaky blood vessels—hallmarks of nAMD and DME.[4][8] By inhibiting VEGF-A, faricimab suppresses neovascularization and reduces macular edema.[8]

-

Angiopoietin-2 (Ang-2) Neutralization : The second arm of faricimab targets Ang-2.[3] Under pathological conditions, Ang-2 is upregulated and acts as an antagonist to the Angiopoietin-1 (Ang-1)/Tie2 receptor signaling axis.[9] This disruption destabilizes blood vessels, promotes pericyte dropout, and sensitizes the vasculature to the effects of VEGF-A.[2][9] By neutralizing Ang-2, faricimab restores the stabilizing effects of the Ang-1/Tie2 pathway, leading to reduced vascular leakage and inflammation.[2]

The simultaneous inhibition of both pathways is hypothesized to produce a more comprehensive and durable therapeutic effect, enhancing vascular stability more effectively than targeting either pathway alone.[5][10]

Signaling Pathway and Therapeutic Rationale

The interplay between the VEGF and Angiopoietin/Tie2 pathways is central to vascular homeostasis in the retina. This compound's mechanism is designed to intervene at critical points in this network.

Caption: this compound dual-inhibition signaling pathway.

Quantitative Data: Binding and Inhibition

Quantitative analysis demonstrates this compound's high potency in neutralizing both Ang-2 and VEGF-A. The following tables summarize key in-vitro inhibition and concentration data.

Table 1: In-Vitro Inhibition and Binding Concentration of Faricimab vs. Comparator

| Parameter | Target | Faricimab-svoa | RO-101 (Comparator) |

|---|---|---|---|

| IC50 (nM) | Ang-2 binding to Tie-2 | 13.55 | 0.7868 |

| EC50 (nM) | Binding to Ang-2 | 0.7868 | 0.118 |

Data from a comparative study characterizing a novel bispecific antibody (RO-101) against faricimab-svoa.[3]

Table 2: Model-Derived Faricimab Concentrations for Target Suppression in Humans

| Parameter | Target | Predicted Value (µg/mL) |

|---|---|---|

| EC50 | 50% suppression of free aqueous humor VEGF-A | 2.59 |

| EC50 | 50% suppression of free aqueous humor Ang-2 | 0.0835 |

Data derived from pharmacokinetic/pharmacodynamic modeling of aqueous humor samples from clinical trial participants.[11]

Experimental Protocols Summary

Detailed, replicable experimental protocols are proprietary. This section summarizes the methodologies employed in key preclinical and clinical studies based on published literature.

Preclinical Binding and Inhibition Assays (Methodology Summary)

-

Enzyme-Linked Immunosorbent Assay (ELISA): To determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), sandwich and inhibitory ELISAs were utilized.[3]

-

EC50 (Target Binding) Assay: Microwell plates were coated with the target analyte (e.g., human Ang-2). Serial dilutions of faricimab were added, and bound antibody was detected using an HRP-conjugated secondary antibody (e.g., anti-human IgG Fc).[3] Color development, proportional to the amount of bound faricimab, was measured spectrophotometrically.[3]

-

IC50 (Inhibitory) Assay: To measure the inhibition of ligand-receptor interaction (e.g., Ang-2 binding to Tie-2), plates were coated with the receptor. A constant concentration of the ligand and serial dilutions of faricimab were added. The amount of ligand bound to the receptor was then detected.[3]

-

Caption: Generalized workflow for ELISA-based potency assays.

Phase 3 Clinical Trial Design (Methodology Summary)

The efficacy and safety of this compound were established in four pivotal, randomized, double-masked, active comparator-controlled Phase 3 trials: TENAYA (NCT03823287) and LUCERNE (NCT03823300) for nAMD, and YOSEMITE (NCT03622580) and RHINE (NCT03622593) for DME.[12][13]

-

Participants: Treatment-naïve adult patients with the respective conditions were enrolled.[12][13]

-

Randomization: Patients were typically randomized 1:1 (nAMD trials) or 1:1:1 (DME trials) to receive intravitreal injections of faricimab 6.0 mg or aflibercept 2.0 mg.[12][13]

-

Dosing Regimens:

-

Aflibercept Arm: Received injections every 8 weeks (Q8W) after a series of initial monthly doses, as per its label.[12][13]

-

Faricimab Arms: Received initial monthly doses followed by extended dosing intervals. A key feature was a personalized treatment interval (PTI) or treat-and-extend (T&E) regimen, where dosing could be extended up to every 16 weeks (Q16W) based on protocol-defined disease activity criteria (e.g., changes in visual acuity and central subfield thickness).[8][14]

-

-

Primary Endpoint: The primary efficacy endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline at 1 year, averaged over weeks 40, 44, and 48 (for nAMD) or weeks 48, 52, and 56 (for DME).[12][13]

-

Key Secondary Endpoints: Included anatomical outcomes (e.g., change in central subfield thickness), durability (proportion of patients on extended dosing intervals), and safety.[8][12]

Clinical Efficacy Data

This compound demonstrated non-inferior vision gains to aflibercept with extended treatment intervals across all four Phase 3 trials.

Table 3: Key 1-Year Efficacy Outcomes for nAMD (TENAYA & LUCERNE Trials)

| Trial | Parameter | Faricimab (up to Q16W) | Aflibercept (Q8W) |

|---|---|---|---|

| TENAYA | Mean BCVA Change (ETDRS Letters) | +5.8 | +5.1 |

| LUCERNE | Mean BCVA Change (ETDRS Letters) | +6.6 | +6.6 |

| Pooled | Mean CST Change (µm) | -137.0 | -130.1 |

| Pooled | Patients on ≥Q12W Dosing at Week 48 | 78.8% | N/A |

| Pooled | Patients on Q16W Dosing at Week 48 | 45.3% | N/A |

Data from the primary 1-year analysis.[2][15][16]

Table 4: Key 1-Year Efficacy Outcomes for DME (YOSEMITE & RHINE Trials)

| Trial | Parameter | Faricimab (PTI/T&E up to Q16W) | Aflibercept (Q8W) |

|---|---|---|---|

| YOSEMITE | Mean BCVA Change (ETDRS Letters) | +11.6 | +10.9 |

| RHINE | Mean BCVA Change (ETDRS Letters) | +10.8 | +10.3 |

Data from the primary 1-year analysis.[2][17]

Logical Relationship: Rationale for Durability

The extended durability of this compound is a key clinical finding, allowing for a reduced treatment burden. This is attributed to the synergistic effect of dual pathway inhibition, which provides more comprehensive disease control than anti-VEGF monotherapy.

Caption: Rationale for extended durability with this compound.

Conclusion

This compound (faricimab) is a first-in-class bispecific antibody that offers a novel mechanism of action for retinal vascular diseases by simultaneously neutralizing VEGF-A and Ang-2.[3][4] This dual inhibition leads to potent, synergistic effects on vascular stability, resulting in clinical outcomes that are non-inferior to the standard of care but with the significant advantage of extended dosing intervals of up to 16 weeks for a substantial proportion of patients.[2][15][17] The data from preclinical and large-scale clinical studies support the hypothesis that targeting multiple pathogenic pathways can improve the durability of treatment, thereby reducing the therapeutic burden for patients with nAMD and DME.[5][18]

References

- 1. eaglebio.com [eaglebio.com]

- 2. Faricimab: Transforming the Future of Macular Diseases Treatment - A Comprehensive Review of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Faricimab Treat-and-Extend for Diabetic Macular Edema: Two-Year Results from the Randomized Phase 3 YOSEMITE and RHINE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Faricimab for neovascular age-related macular degeneration and diabetic macular edema: from preclinical studies to phase 3 outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. YOSEMITE and RHINE: Phase 3 Randomized Clinical Trials of Faricimab for Diabetic Macular Edema: Study Design and Rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Real-World Evidence for Faricimab in Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tvst.arvojournals.org [tvst.arvojournals.org]

- 12. TENAYA and LUCERNE: Rationale and Design for the Phase 3 Clinical Trials of Faricimab for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. YOSEMITE and RHINE: Phase 3 Randomized Clinical Trials of Faricimab for Diabetic Macular Edema: Study Design and Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 14. modernretina.com [modernretina.com]

- 15. Efficacy, durability, and safety of faricimab up to every 16 weeks in patients with neovascular age-related macular degeneration: 1-year results from the Japan subgroup of the phase 3 TENAYA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-world efficacy of intravitreal faricimab for neovascular age-related macular degeneration: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Faricimab and DME: YOSEMITE and RHINE (Phase 3 Trial) | Vit-Buckle Society [vitbucklesociety.org]

- 18. Spotlight on Faricimab in the Treatment of Wet Age-Related Macular Degeneration: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

RG7713 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and highly selective small molecule antagonist of the vasopressin 1a (V1a) receptor. The vasopressin system, particularly the V1a receptor, is implicated in a variety of physiological processes, including social behaviors, anxiety, and cardiovascular function. As such, selective antagonists like this compound are valuable research tools and potential therapeutic agents for a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including its binding affinities, functional activity, and off-target screening profile. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Data Presentation

The selectivity of a pharmacological agent is paramount to its utility and safety. This compound has been characterized by its high affinity for the human V1a receptor and its discrimination against other closely related receptors and a broader panel of off-target proteins.

Binding Affinity Profile

The binding affinity of this compound for the human and mouse V1a receptors has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor; a lower Ki value indicates a higher affinity.

| Target Receptor | Species | Ki (nM) |

| Vasopressin 1a (V1a) | Human | 1 [1] |

| Vasopressin 1a (V1a) | Mouse | 39[1] |

Table 1: Binding Affinities of this compound for V1a Receptors

Selectivity Profile

This compound demonstrates excellent selectivity for the V1a receptor over the closely related human vasopressin V2 (hV2) and human oxytocin (hOT) receptors. While specific Ki values for this compound against hV2 and hOT are not consistently reported in publicly available literature, the high selectivity is a key feature of this compound. For context, other highly selective V1a receptor antagonists have demonstrated over 1250-fold selectivity against the V1b, V2, and oxytocin receptors.

| Receptor | Selectivity vs. hV1a |

| Human Vasopressin V2 (hV2) | High |

| Human Oxytocin (hOT) | High |

Table 2: Qualitative Selectivity Profile of this compound

Off-Target Screening

Comprehensive off-target screening is critical to identify potential unwanted pharmacological activities. This compound has been reported to be highly selective against a panel of 89 targets. The specific composition of this screening panel and the corresponding binding data for this compound are not detailed in available publications. Broader off-target panels used in drug discovery typically include a range of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters to assess promiscuity and predict potential adverse effects. The high selectivity of this compound suggests minimal interaction with these other cellular targets.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses. This compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting this downstream signaling.

Experimental Protocols

The characterization of this compound's target selectivity profile relies on robust in vitro assays. The following sections detail the general methodologies for the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for the V1a, V2, and oxytocin receptors.

Materials:

-

Cell membranes expressing the human V1a, V2, or oxytocin receptor.

-

Radioligand specific for each receptor (e.g., [3H]-Arginine Vasopressin).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Calcium Flux Assay (Fluo-4)

Functional assays are used to determine whether a compound acts as an agonist or an antagonist at a receptor by measuring a downstream cellular response. For Gq-coupled receptors like V1a, a common readout is the change in intracellular calcium concentration.

Objective: To assess the functional antagonist activity of this compound at the V1a receptor.

Materials:

-

Cells stably expressing the human V1a receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

V1a receptor agonist (e.g., Arginine Vasopressin).

-

Test compound (this compound).

-

A fluorescence plate reader capable of kinetic reads.

Workflow:

References

RG7713: A Technical History and Development Analysis for a Novel V1a Receptor Antagonist in Autism Spectrum Disorder

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, emerged from a focused effort to address the core social communication deficits in Autism Spectrum Disorder (ASD), a complex neurodevelopmental condition with limited therapeutic options.[1][2] The rationale for its development was rooted in the growing understanding of the role of the neuropeptide arginine vasopressin (AVP) and its receptor, V1a, in regulating social behaviors.[1][2] This technical guide provides an in-depth history and analysis of this compound, from its preclinical characterization to its clinical evaluation, culminating in the transition to a successor compound, balovaptan.

Preclinical Development and Mechanism of Action

This compound was developed by F. Hoffmann-La Roche as a potent and selective antagonist of the vasopressin V1a receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding vasopressin, activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium concentrations, modulating a variety of physiological processes, including those involved in social behavior.

Preclinical Efficacy in an Animal Model of Autism

The therapeutic potential of this compound was assessed in the valproic acid (VPA) rat model of autism. Prenatal exposure to VPA in rodents is known to induce behavioral phenotypes that mimic the core symptoms of ASD in humans. While specific quantitative data from these preclinical studies with this compound are not publicly available, the selection of a 20 mg intravenous dose for the subsequent clinical trial was based on dose-response studies in this model, which demonstrated maximum efficacy at a predicted V1a receptor occupancy of 86%. This suggests that this compound showed promise in mitigating autism-like behaviors in this animal model.

Clinical Development: The Proof-of-Mechanism Study (NCT01474278)

The primary clinical investigation of this compound was a multicenter, randomized, double-blind, placebo-controlled, two-period crossover, proof-of-mechanism study in 19 high-functioning adult males with ASD.[1][3] The study aimed to assess the effects of a single 20 mg intravenous dose of this compound on biomarkers of social cognition and communication, as well as its safety and tolerability.[1][3]

Pharmacokinetics and Receptor Occupancy

A prior single-ascending dose (SAD) study in healthy volunteers confirmed that this compound penetrates the brain, as evidenced by its presence in the cerebrospinal fluid. The 20 mg intravenous dose administered over two hours was projected to achieve approximately 90% V1a receptor occupancy in the central nervous system for at least eight hours.[1] The pharmacokinetic profile of this compound was found to be comparable between healthy volunteers and adults with ASD.[1] The half-life of this compound was determined to be between 7.5 and 9 hours.[1]

Efficacy Measures and Outcomes

The clinical trial employed a range of exploratory biomarkers and behavioral assessments to probe the effects of this compound on social functioning. The key quantitative results from this study are summarized in the table below.

| Outcome Measure | Parameter | This compound Effect | Effect Size (ES) | p-value |

| Eye-Tracking | Biological Motion Orienting Preference | Increase | 0.8 | 0.047 |

| Composite Score | Non-significant improvement | 0.2 | 0.29 | |

| Affective Speech Recognition (ASR) | Ability to detect 'lust' | Reduction | -0.8 | 0.03 |

| Ability to detect 'fear' | Non-significant reduction | -0.7 | 0.07 | |

| Overall ASR Performance | Non-significant reduction | -0.1 | 0.59 | |

| Reading the Mind in the Eyes Test (RMET) | Performance | Small, non-significant improvement | Not Reported | Not Reported |

| Olfactory Identification | Performance | Small, non-significant improvement | Not Reported | Not Reported |

| Clinical Global Impression - Improvement (CGI-I) | Overall Assessment | Minimally improved (mean score: 3) vs. no change for placebo (mean score: 4) | Not Reported | Not Reported |

Data sourced from Umbricht et al., 2017.[1][3]

Safety and Tolerability

This compound was generally well-tolerated. A total of 13 adverse events were reported in 10 of the 19 subjects. The majority of these events (11 out of 13) were of mild severity, with the remaining two being of moderate severity.[1][3]

Experimental Protocols

Eye-Tracking

-

Objective: To measure social attention and preference.

-

Methodology: Participants' eye movements were tracked as they viewed visual stimuli. A key paradigm was the biological motion orienting preference task, which assesses the viewer's tendency to fixate on stimuli depicting human movement over random movement. The specific details of the stimuli, their presentation duration, and the eye-tracking equipment used are not fully detailed in the primary publication.

Affective Speech Recognition (ASR)

-

Objective: To assess the ability to recognize emotions from vocal prosody.

-

Methodology: Participants listened to recordings of neutral sentences spoken with different emotional intonations (e.g., happy, sad, angry, fearful). They were then asked to identify the emotion being conveyed. The test used a standardized set of sentences and emotions, though the exact stimuli are not specified in the available literature.

Reading the Mind in the Eyes Test (RMET)

-

Objective: To evaluate the ability to infer mental states from photographs of the eye region of the face.

-

Methodology: Participants were shown a series of 36 black and white photographs of actors' eyes and asked to choose which of four words best described what the person in the photograph was thinking or feeling.

Scripted Communication and Interaction Test (SCIT)

-

Objective: To provide a direct, objective measure of social communication and interaction skills.

-

Methodology: This test involves a structured, 15-20 minute conversational interaction between the participant and a trained examiner. The examiner uses a set of scripted prompts to elicit various aspects of social communication, including social reciprocity, verbal and non-verbal communication, and conversational skills. The specific scripted prompts used in the this compound trial are not publicly available.

Transition to Balovaptan and Discontinuation

While the proof-of-mechanism study of this compound provided preliminary evidence that V1a receptor antagonism could modulate social communication in adults with ASD, the development of this compound itself was not pursued further.[1] Instead, Roche advanced a successor compound, balovaptan (RG7314). The rationale for this transition, though not explicitly detailed in the primary literature, was likely due to balovaptan possessing more favorable pharmaceutical properties, such as suitability for oral administration, which is a significant advantage for a chronic medication.

Balovaptan progressed to Phase 2 and 3 clinical trials. However, despite some initially encouraging results, the later-stage trials failed to demonstrate significant efficacy in improving the core symptoms of ASD in both adults and children. Consequently, the development of balovaptan for ASD was discontinued.

Signaling Pathways and Experimental Workflows

To visualize the key processes described in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: V1a Receptor Signaling Cascade and this compound's Point of Intervention.

Caption: High-level workflow of the this compound proof-of-mechanism clinical trial.

Conclusion

This compound was a pioneering compound in the exploration of V1a receptor antagonism as a therapeutic strategy for the core social communication deficits in ASD. The proof-of-mechanism study provided valuable, albeit preliminary, evidence that this pathway is a viable target for modulating social cognition in individuals with ASD. While this compound itself did not proceed to later-stage development, it laid the crucial groundwork for its successor, balovaptan. The ultimate discontinuation of balovaptan highlights the significant challenges in developing effective pharmacotherapies for the core symptoms of ASD and underscores the need for continued research into novel therapeutic targets and more sensitive clinical trial endpoints. The story of this compound serves as an important case study in the iterative process of drug discovery and development for complex neurodevelopmental disorders.

References

RG7713: A Preclinical and Clinical Summary of a Vasopressin V1a Receptor Antagonist for Autism Spectrum Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a selective antagonist of the vasopressin V1a receptor that has been investigated for its potential therapeutic effects on the core symptoms of Autism Spectrum Disorder (ASD). The neuropeptide arginine vasopressin (AVP) plays a significant role in regulating social behaviors, and its modulation through the V1a receptor has emerged as a promising target for intervention in ASD. Preclinical research on related compounds and a focused clinical study on this compound have provided initial insights into its mechanism of action and potential clinical utility. This document summarizes the available preclinical and clinical research on this compound, providing a technical overview for researchers, scientists, and drug development professionals. While detailed preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the existing information to present a comprehensive picture.

Mechanism of Action: Targeting the Vasopressin V1a Receptor

The therapeutic rationale for this compound is based on the role of the vasopressin system in social cognition and communication, which are core deficit areas in ASD. The vasopressin V1a receptor is a key component of this system.

Vasopressin V1a Receptor Signaling Pathway

Arginine vasopressin binds to the V1a receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including the modulation of neural circuits involved in social recognition, bonding, and communication. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of vasopressin and thereby inhibiting this downstream signaling cascade.

Preclinical Research Summary

Detailed preclinical studies specifically on this compound are not widely published. However, the development of V1a receptor antagonists for ASD is supported by a body of preclinical research in animal models. For instance, studies with the related V1a antagonist balovaptan have shown that antagonism of this receptor can improve social interaction in rat models of autism.[1] These preclinical findings provided the foundational evidence to advance V1a antagonists into clinical trials for ASD. The general preclinical development path for such a compound would typically involve the following stages:

-

In Vitro Studies: Characterization of binding affinity and selectivity for the human V1a receptor compared to other receptors to ensure target specificity and minimize off-target effects.

-

In Vivo Pharmacokinetics: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to establish a suitable dosing regimen for clinical studies.

-

In Vivo Pharmacodynamics: Assessment of the compound's ability to engage the V1a receptor in the brain and modulate social behaviors in relevant animal models of ASD.

-

Toxicology Studies: Comprehensive safety evaluation in animals to identify potential adverse effects and establish a safe dose range for human trials.

Clinical Research: A Proof-of-Mechanism Study in Adults with ASD

A key clinical investigation of this compound was a multicenter, randomized, double-blind, placebo-controlled, crossover study designed to assess its effects on biomarkers of social cognition and communication in high-functioning adult males with ASD.[2]

Experimental Protocol

The study employed a rigorous design to evaluate the effects of a single dose of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the proof-of-mechanism study.

Table 1: Efficacy Measures

| Outcome Measure | This compound Effect | Effect Size (ES) | p-value |

| Eye Tracking | |||

| Biological Motion Orienting Preference | Increase | 0.8 | 0.047 |

| Composite Score | Non-significant improvement | 0.2 | 0.29 |

| Affective Speech Recognition (ASR) | |||

| Ability to detect 'lust' | Reduced | -0.8 | 0.03 |

| Ability to detect 'fear' | Reduced | -0.7 | 0.07 |

| Overall ASR performance | Non-significant reduction | -0.1 | 0.59 |

Data sourced from Umbricht et al., 2017.[2]

Table 2: Safety and Tolerability

| Adverse Events | Number of Events | Severity |

| Total Adverse Events | 13 | - |

| Mild | 11 | - |

| Moderate | 2 | - |

| Subjects with Adverse Events | 10 out of 19 | - |

Data sourced from Umbricht et al., 2017.[2]

Discussion and Future Directions

The single-dose study of this compound provided preliminary evidence that antagonizing the V1a receptor can modulate biomarkers of social cognition in adults with ASD.[2] The observed increase in biological motion orienting preference is particularly noteworthy, as this is an area of deficit in individuals with ASD. The reduction in the ability to detect certain emotions like 'lust' and 'fear' may suggest a potential anxiolytic effect. However, the lack of significant improvement in the overall ASR performance score and other clinical measures highlights the complexity of targeting social communication deficits in ASD. The safety profile of a single intravenous dose appeared to be acceptable.

The findings from the this compound study, along with research on other V1a antagonists like balovaptan, support the continued exploration of this therapeutic target for ASD. Future research should focus on:

-

Longer-term studies: Evaluating the effects of chronic dosing of V1a antagonists on the core symptoms of ASD.

-

Dose-ranging studies: Determining the optimal dose that balances efficacy and tolerability.

-

Subgroup analysis: Identifying specific subgroups of individuals with ASD who may be more likely to respond to this class of medication.

-

Combination therapies: Investigating the potential of V1a antagonists in combination with behavioral interventions.

References

- 1. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single Dose, Randomized, Controlled Proof-Of-Mechanism Study of a Novel Vasopressin 1a Receptor Antagonist (this compound) in High-Functioning Adults with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RG7713 (Balovaptan) in Social Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as balovaptan, is a selective antagonist of the vasopressin V1a receptor that has been investigated for its potential to modulate social communication, particularly in the context of Autism Spectrum Disorder (ASD). The vasopressin system is a key neuromodulatory pathway implicated in a range of social behaviors, including social recognition, bonding, and communication. Consequently, pharmacological modulation of this system has emerged as a promising therapeutic strategy for addressing core social deficits in neurodevelopmental disorders. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound's role in social communication.

Core Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound (balovaptan) on social communication and related measures.

Table 1: this compound Proof-of-Concept Study in Adults with ASD (NCT01474278) [1][2]

| Outcome Measure | This compound Effect | Effect Size (ES) | p-value |

| Eye-Tracking | |||

| Biological Motion Orienting Preference | Increased | 0.8 | 0.047 |

| Composite Score | Non-significant improvement | 0.2 | 0.29 |

| Affective Speech Recognition (ASR) | |||

| Ability to Detect Lust | Reduced | -0.8 | 0.03 |

| Ability to Detect Fear | Non-significant reduction | -0.7 | 0.07 |

| Overall ASR Performance | Non-significant reduction | -0.1 | 0.59 |

Table 2: VANILLA Phase 2 Study in Adult Males with ASD (NCT01793441) [3][4][5]

| Outcome Measure | Balovaptan 4mg vs. Placebo | Balovaptan 10mg vs. Placebo |

| Primary Endpoint | ||

| Social Responsiveness Scale, 2nd Edition (SRS-2) | No significant change | No significant change |

| Secondary Endpoint | ||

| Vineland-II Adaptive Behavior Scales Composite Score | Clinically meaningful improvement | Dose-dependent, clinically meaningful improvement |

| - Socialization Domain | Principal driver of improvement | Principal driver of improvement |

| - Communication Domain | Principal driver of improvement | Principal driver of improvement |

Table 3: aV1ation Phase 2 Study in Children and Adolescents with ASD (NCT02901431) [6][7][8][9]

| Outcome Measure | Balovaptan (10mg adult-equivalent) vs. Placebo |

| Primary Endpoint | |

| Vineland-II Two-Domain Composite (2DC) Score at Week 24 | No statistically significant difference (p = 0.91) |

| Adverse Events | |

| Proportion of Participants with Adverse Events | 76.7% |

| Proportion of Participants with Serious Adverse Events | 1.2% |

Table 4: V1aduct Phase 3 Study in Adults with ASD (NCT03504917) [10][11]

| Outcome Measure | Balovaptan (10mg) vs. Placebo |

| Primary Endpoint (Interim Futility Analysis) | |

| Vineland-II 2DC Score at Week 24 (Least-Squares Mean Change) | 2.91 |

| - Estimated Treatment Difference | -1.84 (95% CI -5.15 to 1.48) |

| Primary Endpoint (Final Analysis) | |

| Vineland-II 2DC Score at Week 24 (Mean Change from Baseline) | 4.56 (SD 10.85) |

| Adverse Events | |

| Proportion of Participants with at least one Adverse Event | 60% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical trials of this compound are provided below.

Eye-Tracking Protocol: Biological Motion Preference

Objective: To assess social attention by measuring the orienting preference towards biological motion versus non-biological motion.

Methodology:

-

Participants: Individuals are seated in a comfortable chair at a fixed distance (e.g., 60 cm) from a computer monitor.

-

Apparatus: An eye-tracking system (e.g., Gazefinder) is used to record eye movements.

-

Stimuli: Participants are presented with a series of videos. On one side of the screen, a point-light display (PLD) depicts biological motion (e.g., a person walking). On the other side, a control stimulus of non-biological motion is displayed (e.g., scrambled dots, inverted figures, or rotating dots). The background is typically neutral (e.g., grey).

-

Procedure: The presentation of the biological motion on the left or right side of the screen is counterbalanced across trials. The duration of each video presentation is standardized.

-

Data Collection: The eye-tracker records the participant's gaze patterns, including the total time spent looking at each stimulus and the latency of the first fixation on each stimulus.

-

Outcome Measures:

-

Proportion of Looking Time: The percentage of total time spent looking at the biological motion stimulus versus the non-biological motion stimulus.

-

Peak Look Duration: The longest single fixation on each type of stimulus.

-

Latency to First Fixation: The time it takes for the participant to first look at each stimulus after its appearance.

-

Preference Score: Calculated as the difference in looking time or peak look duration between the biological and non-biological motion stimuli.[12][13][14][15]

-

Affective Speech Recognition (ASR) Task

Objective: To evaluate the ability to recognize emotions from spoken language.

Methodology:

-

Stimuli: Participants are presented with auditory stimuli consisting of non-verbal affective vocalizations (e.g., an actor saying the vowel /a/ with different emotional intonations) or short sentences spoken with various emotional prosodies. The emotions typically include happiness, sadness, anger, fear, disgust, and neutral.[16] In some protocols, a wider range of social-emotional states such as "lust" is also included.[1]

-

Procedure: The auditory stimuli are presented to the participant, who is then asked to identify the emotion being conveyed. The response is typically made by selecting from a list of emotion words presented on a screen or by verbal report.

-

Data Collection: The accuracy of emotion identification for each emotional category is recorded.

-

Outcome Measures: The primary outcome is the percentage of correctly identified emotions for each category and overall.

Scripted Communication and Interaction Test (SCIT)

Objective: To assess changes in various domains of social communication in a structured interactive setting.

Methodology:

-

Procedure: A trained examiner engages the participant in a structured 15-20 minute conversational interaction. The examiner follows a script of prompts designed to elicit specific social communication behaviors.

-

Interaction Domains: The test evaluates several domains of social communication, including:

-

Social awareness and response to others.

-

Verbal and non-verbal responsiveness to the examiner.

-

Initiation of communication.

-

Conversational turn-taking.

-

Appropriateness during the interaction.

-

Emotional insight.

-

-

Script Fading: In therapeutic contexts, a script-fading procedure may be used, where parts of the script are gradually removed to encourage more spontaneous communication.

-

Data Analysis: The interaction is typically video-recorded and scored by trained raters based on the pre-defined domains.[17][18][19][20][21]

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway

This compound acts as an antagonist at the vasopressin V1a receptor, which is a G-protein coupled receptor (GPCR). The V1a receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by vasopressin, this pathway initiates a cascade of intracellular signaling events that are believed to modulate neural circuits involved in social behavior.

Caption: Vasopressin V1a Receptor Signaling Pathway.

Experimental Workflow for a Clinical Trial of this compound

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the effects of this compound on social communication.

Caption: this compound Clinical Trial Experimental Workflow.

Conclusion

This compound (balovaptan), a selective vasopressin V1a receptor antagonist, has been the subject of several clinical trials aimed at improving social communication in individuals with ASD. While early proof-of-concept studies showed promising effects on biomarkers of social attention, subsequent larger-scale phase 2 and 3 trials did not consistently demonstrate efficacy on primary endpoints of social and communication behaviors as measured by standardized scales. The discrepancy in findings highlights the complexities of translating preclinical and early clinical signals into robust therapeutic effects in a heterogeneous condition like ASD. The data and experimental protocols summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand the role of the vasopressin system in social communication and to develop novel therapeutics for neurodevelopmental disorders. Future research may benefit from refining patient selection strategies and developing more sensitive and objective outcome measures to better capture the potential effects of V1a receptor antagonism.

References

- 1. A Single Dose, Randomized, Controlled Proof-Of-Mechanism Study of a Novel Vasopressin 1a Receptor Antagonist (this compound) in High-Functioning Adults with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.direct [scholars.direct]

- 5. A population pharmacokinetics model of balovaptan to support dose selection in adult and pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medpagetoday.com [medpagetoday.com]

- 8. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 12. DSpace [research-repository.griffith.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Visual Preference for Biological Motion in Children and Adults with Autism Spectrum Disorder: An Eye-Tracking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A Multidimensional Approach to the Study of Emotion Recognition in Autism Spectrum Disorders [frontiersin.org]

- 17. afirm.fpg.unc.edu [afirm.fpg.unc.edu]

- 18. A Deep Dive into Autism Scripting and Communication [connectncareaba.com]

- 19. files.eric.ed.gov [files.eric.ed.gov]

- 20. The Role of Scripting in Autism Therapy and How to Reduce Its Dependency | Advanced Autism Services [advancedautism.com]

- 21. Decoding Autism Scripting: Understanding Its Role in Communication and Development | Step Ahead ABA [stepaheadaba.com]

RG7713: A Technical Overview of Central Nervous System Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7713, also known as RO5028442, is a potent and highly selective vasopressin 1a (V1a) receptor antagonist that has been investigated for its potential therapeutic effects in neurodevelopmental disorders, particularly Autism Spectrum Disorder (ASD). The vasopressin system, specifically the V1a receptor, is implicated in the regulation of social cognition and behavior.[1][2] Consequently, the ability of this compound to penetrate the central nervous system (CNS) and engage its target receptor is a critical determinant of its therapeutic potential. This technical guide provides a comprehensive overview of the available data on the CNS penetration and distribution of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.

CNS Penetration and Receptor Occupancy

Clinical trial data has confirmed that this compound effectively crosses the blood-brain barrier. This was primarily established through the measurement of its concentration in the cerebrospinal fluid (CSF) of human subjects.[1]

A key study demonstrated that a single 20 mg intravenous dose of this compound resulted in approximately 90% occupancy of V1a receptors in the CNS for at least 8 hours.[1] This level of receptor engagement is considered clinically relevant, as positron emission tomography (PET) studies with other G-protein coupled receptor (GPCR) antagonists have suggested that receptor occupancy in the range of 60-80% is often necessary for clinical efficacy.[1] The dose for this clinical study was selected based on preclinical dose-response studies in a rat model of autism, where maximum efficacy was observed at 86% receptor occupancy.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetics and CNS receptor occupancy of this compound.

Table 1: this compound CNS Receptor Occupancy in Humans

| Dose (Intravenous) | Receptor | Occupancy | Duration | Species | Reference |

| 20 mg | V1a | ~90% | At least 8 hours | Human | [1] |

Table 2: this compound Plasma Concentrations in Healthy Volunteers (Single Ascending Dose Study)

| Time Post-Dose | Mean Plasma Concentration (± SD) | Species | Reference |

| 2 hours | 130 ± 16.8 ng/mL | Human | [3] |

| 8 hours | 46.9 ± 8.44 ng/mL | Human | [3] |

Note: Cerebrospinal fluid (CSF) concentration data for this compound is mentioned in the literature but specific values are not publicly available.

Experimental Protocols

While detailed, step-by-step protocols for the this compound-specific studies are not fully available in the public domain, this section outlines the general methodologies employed for assessing CNS penetration and receptor occupancy of compounds like this compound.

Cerebrospinal Fluid (CSF) Sampling and Analysis

Objective: To confirm brain penetration by measuring the concentration of the drug in the CSF.

Typical Protocol:

-

Subject Preparation: Human volunteers or animal subjects are administered the drug (e.g., intravenously).

-

CSF Collection: At specified time points post-administration, CSF is collected, typically via a lumbar puncture in humans.

-

Sample Processing: CSF samples are immediately processed (e.g., centrifuged to remove any cellular debris) and stored under appropriate conditions (e.g., -80°C) to prevent degradation of the analyte.

-

Bioanalysis: The concentration of the drug in the CSF is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

V1a Receptor Occupancy Measurement

Objective: To determine the percentage of V1a receptors in the brain that are bound by the drug at a given dose and time.

Typical Protocol (Positron Emission Tomography - PET):

-

Radioligand Selection: A specific PET radioligand that binds to the V1a receptor is selected.

-

Baseline Scan: A baseline PET scan is performed on the subject to measure the baseline density of V1a receptors in various brain regions.

-

Drug Administration: The subject is administered the V1a receptor antagonist (e.g., this compound).

-

Post-Dose Scan: A second PET scan is performed at a time point when the drug is expected to have reached its target in the brain.

-

Data Analysis: The PET images from the baseline and post-dose scans are compared. The reduction in the binding of the radioligand in the post-dose scan is used to calculate the percentage of receptor occupancy by the drug. Image analysis often involves co-registration with magnetic resonance imaging (MRI) for anatomical localization.

Visualizations

Signaling Pathway of Vasopressin V1a Receptor

Caption: Simplified signaling pathway of the vasopressin V1a receptor.

Experimental Workflow for CNS Penetration Assessment

Caption: General experimental workflow for assessing CNS penetration.

Conclusion

The available evidence strongly indicates that this compound penetrates the central nervous system and engages the V1a receptor at levels expected to be clinically meaningful. The confirmation of this compound in the cerebrospinal fluid and the high degree of V1a receptor occupancy in the brain provide a solid foundation for its investigation in CNS disorders. While more detailed quantitative data on brain tissue distribution and the specific methodologies from the pivotal studies would further enhance our understanding, the current information provides a robust framework for researchers and drug development professionals working on V1a receptor antagonists and their role in modulating social behavior. Future research could benefit from PET imaging studies to visualize the regional brain distribution of this compound and to further correlate receptor occupancy with clinical outcomes.

References

RG7713: A Scientific Review of a Novel Vasopressin 1a Receptor Antagonist for Autism Spectrum Disorder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive scientific literature review of RG7713, a potent and highly selective vasopressin 1a (V1a) receptor antagonist that has been investigated for its potential therapeutic effects on the core symptoms of Autism Spectrum Disorder (ASD). This document summarizes the mechanism of action, key clinical trial findings, and detailed experimental protocols.

Introduction

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by persistent deficits in social communication and interaction, alongside restricted, repetitive patterns of behavior, interests, or activities. While current pharmacological treatments for ASD primarily address associated symptoms like irritability and aggression, there remains a significant unmet need for therapies that target the core social deficits.[1] The neuropeptide vasopressin and its signaling pathway have been implicated in the regulation of social behaviors, making it a promising therapeutic target.[1][2] this compound is a V1a receptor antagonist developed to potentially address these core symptoms.[1][3]

Mechanism of Action: V1a Receptor Antagonism

This compound functions by selectively blocking the arginine vasopressin receptor 1A (AVPR1A). The V1a receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle, platelets, hepatocytes, and throughout the brain.[4][5] In the central nervous system, vasopressin is a key neuromodulator of social behaviors such as attachment, social recognition, and anxiety.

The binding of vasopressin to the V1a receptor activates the Gq/11 signaling pathway.[6][7] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses. By antagonizing the V1a receptor, this compound is hypothesized to modulate the neural circuits underlying social cognition and behavior that are dysregulated in ASD.

Clinical Trial Evidence: A Proof-of-Mechanism Study

A key study investigating this compound was a multicenter, randomized, double-blind, placebo-controlled, crossover proof-of-mechanism clinical trial (NCT01474278).[1][3]

Experimental Protocols

A single 20 mg intravenous dose of this compound or placebo was administered as a 2-hour infusion to 19 high-functioning adult males with ASD (ages 18-45, full-scale IQ > 70) on two separate occasions, separated by a 7-14 day washout period.[3] A battery of tests was administered to assess social cognition and communication.

-

Reading the Mind in the Eyes (RMET) Test: This test assesses an individual's ability to recognize the mental states of others. Participants were shown 36 black-and-white photographs of the eye region of different individuals and were asked to choose which of four words best described what the person in the photograph was thinking or feeling.[1]

-

Affective Speech Recognition (ASR): This task, based on the protocol by Hollander et al. (2007), evaluates the ability to understand emotions from vocal prosody. Participants listened to recordings of neutral sentences spoken with eight different emotional intonations (angry, disgusted, fearful, happy, lust, neutral, sad, and surprised).[8] For each recording, they were required to identify the emotion being conveyed.

-

Eye-Tracking: This was used as an exploratory biomarker to measure social attention. One key metric was the orienting preference towards biological motion.

-

Olfactory Identification: This test was included due to the role of the vasopressin system in olfaction.

-

Scripted Interaction: This assessment was designed to evaluate different aspects of social communication in a structured context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the proof-of-mechanism study.[1][3]

Table 1: Participant Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Participants | 19 |

| Sex | Male |

| Age Range (years) | 18 - 45 |

| Full Scale IQ | > 70 |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Dose | 20 mg |

| Administration | Intravenous (IV) Infusion |

| CNS Receptor Occupancy | ~90% for at least 8 hours |

| Plasma Concentration (at 2h post-dose) | 130 ± 16.8 ng/mL |

| Plasma Concentration (at 8h post-dose) | 46.9 ± 8.44 ng/mL |

Table 3: Efficacy Results of this compound vs. Placebo

| Outcome Measure | Effect Size (ES) | p-value |

| Eye-Tracking | ||

| Biological Motion Orienting Preference | 0.8 | 0.047 |

| Composite Score | 0.2 | 0.29 |

| Affective Speech Recognition (ASR) | ||

| Overall Performance | -0.1 | 0.59 |

| Emotion: Lust | -0.8 | 0.03 |

| Emotion: Fear | -0.7 | 0.07 |

| Reading the Mind in the Eyes (RMET) | Small, non-significant improvement | Not reported |

| Olfactory Identification | Small, non-significant improvement | Not reported |

Effect Size (ES) is a measure of the magnitude of the treatment effect.

Discussion of Findings

The proof-of-mechanism study of this compound provided preliminary evidence that antagonizing the V1a receptor can modulate social communication measures in adults with high-functioning ASD.[1] A single dose of this compound was associated with a statistically significant increase in eye-tracking measures of biological motion orienting preference.[1][3] However, the effects on other measures of social cognition, such as the overall performance on the ASR and RMET, were not statistically significant.[1][3]

References

- 1. A Single Dose, Randomized, Controlled Proof-Of-Mechanism Study of a Novel Vasopressin 1a Receptor Antagonist (this compound) in High-Functioning Adults with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. A Single Dose, Randomized, Controlled Proof-Of-Mechanism Study of a Novel Vasopressin 1a Receptor Antagonist (this compound) in High-Functioning Adults with Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 5. V1 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 7. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Cell-Based Potency Assays for Faricimab, a Bispecific Antibody Targeting VEGF-A and Angiopoietin-2

Introduction

Faricimab (formerly RG7716) is a humanized bispecific antibody designed for the treatment of neovascular retinal diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][2] It operates through a novel mechanism of action by simultaneously and independently binding to and neutralizing two key mediators of vascular instability: Vascular Endothelial Growth Factor-A (VEGF-A) and Angiopoietin-2 (Ang-2).[3][4] This dual inhibition is intended to provide a more comprehensive and synergistic effect on vascular stabilization compared to therapies that target only the VEGF pathway.[5][6] By blocking both pathways, faricimab reduces vascular permeability and inflammation, inhibits pathological angiogenesis, and restores vascular stability.[7][8]

The development and quality control of faricimab necessitate robust and reliable potency assays that can accurately measure its biological activity. As the binding to VEGF-A and Ang-2 are independent, two distinct cell-based assays are typically required to quantify the respective activities.[8] These assays are critical for ensuring lot-to-lot consistency, stability, and overall quality of the drug product. This document provides detailed protocols for two mechanism-of-action (MoA)-reflective cell-based assays designed to measure the potency of faricimab.

Mechanism of Action & Signaling Pathway

In retinal vascular diseases, both VEGF-A and Ang-2 are upregulated. VEGF-A promotes angiogenesis and increases vascular permeability by binding to its receptor, VEGFR2, on endothelial cells.[9] Ang-2 acts as an antagonist to the Tie2 receptor, competing with its natural ligand, Angiopoietin-1 (Ang-1).[3] Ang-1 binding to Tie2 promotes receptor phosphorylation and downstream signaling that maintains vascular quiescence and stability.[10] Elevated levels of Ang-2 disrupt this balance, leading to Tie2 dephosphorylation, which destabilizes the vasculature and sensitizes endothelial cells to the effects of pro-inflammatory and angiogenic factors like VEGF-A.[5][9]

Faricimab's dual action addresses both aspects of this pathology. One arm of the antibody neutralizes VEGF-A, preventing it from activating VEGFR2. The other arm binds to Ang-2, preventing it from antagonizing the Ang-1/Tie2 signaling pathway. This allows Ang-1 to activate Tie2, promoting vascular stability.[2][3]

Assay 1: Anti-Ang-2 Potency via Tie2 Phosphorylation Inhibition

This assay measures the ability of faricimab to neutralize Ang-2, thereby allowing Ang-1 to induce the phosphorylation of the Tie2 receptor on endothelial cells. The potency is determined by quantifying the dose-dependent inhibition of Ang-2's antagonistic effect.

Principle: In the presence of a constant, sub-maximal concentration of Ang-1 and a competing concentration of Ang-2, Tie2 phosphorylation is inhibited. Faricimab binds to Ang-2, preventing it from inhibiting Ang-1-mediated Tie2 activation. The resulting increase in phosphorylated Tie2 is measured, typically using a cell-based ELISA format.

Experimental Protocol: Tie2 Phosphorylation Assay

1. Materials and Reagents:

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or an engineered cell line overexpressing human Tie2 (e.g., CHO-Tie2).[10]

-

Culture Medium: Endothelial Cell Growth Medium (EGM-2) or appropriate medium for the cell line.

-

Assay Medium: Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS.

-

Reagents:

-

Recombinant Human Angiopoietin-1 (Ang-1)

-

Recombinant Human Angiopoietin-2 (Ang-2)

-

Faricimab reference standard and test samples

-

Cell Lysis Buffer

-

Phosphatase and Protease Inhibitor Cocktails

-

Tie2 Phosphorylation ELISA Kit (containing capture antibody, detection antibody against phospho-Tie2, HRP-conjugate, substrate)

-

2. Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Seed 2 x 104 cells/well into a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO2.

-

Prior to the assay, serum-starve the cells by replacing the culture medium with Assay Medium for 4-6 hours.

3. Assay Procedure:

-

Prepare Reagents: Dilute faricimab reference standard, controls, and test samples to the desired concentrations in Assay Medium. Prepare solutions of Ang-1 and Ang-2 in Assay Medium.

-

Pre-incubation: In a separate 96-well plate, pre-incubate the serially diluted faricimab samples with a constant concentration of Ang-2 (e.g., 500 ng/mL) for 1 hour at 37°C.

-

Cell Stimulation:

-

Aspirate the starvation medium from the HUVEC plate.

-

Add a constant, sub-maximal concentration of Ang-1 (e.g., 200 ng/mL) to all wells except the unstimulated control.

-

Immediately add the pre-incubated faricimab/Ang-2 mixtures to the appropriate wells.

-

Incubate for 30 minutes at 37°C to allow for Tie2 phosphorylation.

-

-

Cell Lysis:

-

Aspirate the stimulation medium.

-

Add 100 µL of ice-cold Lysis Buffer (supplemented with inhibitors) to each well.

-

Incubate on ice for 20 minutes with gentle agitation.

-

-

Quantification (ELISA):

-

Transfer the cell lysates to the anti-Tie2 capture antibody-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 3 times.

-

Add the anti-phospho-Tie2 detection antibody and incubate for 1 hour.

-

Wash the plate 3 times.

-

Add HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate 5 times.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with Stop Solution and read the absorbance at 450 nm.

-

4. Data Analysis:

-

Subtract the background (unstimulated control) from all readings.

-

Plot the absorbance values against the log of the faricimab concentration.

-

Fit the data to a four-parameter logistic (4-PL) curve to determine the EC50 value.

-

The relative potency of the test sample is calculated by comparing its EC50 value to that of the reference standard.

Assay 2: Anti-VEGF-A Potency via Endothelial Cell Migration Inhibition

This assay measures the ability of faricimab to inhibit VEGF-A-induced migration of endothelial cells, a key process in angiogenesis.[11]

Principle: Endothelial cells will migrate across a porous membrane towards a chemoattractant, such as VEGF-A.[12] Faricimab binds to VEGF-A, preventing it from stimulating this migratory response. The potency is determined by quantifying the dose-dependent inhibition of cell migration.

Experimental Protocol: Transwell Migration Assay

1. Materials and Reagents:

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: EGM-2.

-

Assay Medium: EBM-2 with 0.5% FBS.

-

Reagents:

-

Recombinant Human VEGF-A (165 isoform).

-

Faricimab reference standard and test samples.

-

24-well Transwell inserts (8 µm pore size).

-

Fibronectin (for coating).

-

Calcein AM or other fluorescent stain for cell quantification.

-

2. Assay Workflow:

3. Detailed Procedure:

-

Preparation:

-

Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1 hour at 37°C.

-

Culture HUVECs to 80-90% confluency and serum-starve in Assay Medium for 4-6 hours.

-

-

Assay Setup:

-

In the lower chambers of a 24-well plate, add 600 µL of Assay Medium containing a constant concentration of VEGF-A (e.g., 20 ng/mL).

-

To the appropriate wells, add serially diluted faricimab reference standard, controls, and test samples. Include a "no VEGF" control and a "VEGF only" control.

-

Detach the starved HUVECs and resuspend them in Assay Medium at 1 x 106 cells/mL.

-

Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein AM.

-

Incubate for 30 minutes at 37°C.

-

Read the fluorescence of the migrated cells on the underside of the membrane using a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

4. Data Analysis:

-

Subtract the background fluorescence (no VEGF control) from all readings.

-

Plot the fluorescence values against the log of the faricimab concentration.

-

Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value (the concentration that inhibits 50% of VEGF-induced migration).

-

Calculate the relative potency of the test sample by comparing its IC50 value to that of the reference standard.

Data Presentation

Quantitative data from these assays should be summarized to compare the potency of different lots or formulations.

Table 1: Representative Potency Data for Faricimab

| Assay Type | Parameter | Reference Standard | Test Sample Lot A | Test Sample Lot B | Acceptance Criteria |

| Tie2 Phosphorylation | EC50 (ng/mL) | 150.5 | 145.2 | 162.8 | N/A |

| Rel. Potency | 100% | 104% | 92% | 80-125% | |

| Cell Migration | IC50 (ng/mL) | 85.2 | 90.1 | 82.5 | N/A |

| Rel. Potency | 100% | 95% | 103% | 80-125% |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

The described cell-based assays provide a robust framework for determining the biological potency of the bispecific antibody faricimab. The Tie2 phosphorylation assay directly assesses the anti-Ang-2 function by measuring a key downstream signaling event. The cell migration assay provides a functional readout of the anti-VEGF-A activity. Together, these MoA-reflecting assays are essential tools for the characterization, quality control, and lifecycle management of faricimab, ensuring its consistent performance as a therapeutic agent.[13][14]

References

- 1. Faricimab - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Faricimab? [synapse.patsnap.com]

- 3. The Mechanism of the Bispecific Antibody Faricimab | Retinal Physician [retinalphysician.com]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti‐VEGF‐A/ANG2 combotherapy limits pathological angiogenesis in the eye: a replication study | EMBO Molecular Medicine [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. modernretina.com [modernretina.com]

- 10. PathSpecific™ TIE2 Cell-based Phosphorylation Assay - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 12. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. casss.org [casss.org]

- 14. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: RG7713 V1A Receptor Binding Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

RG7713 is a potent and highly selective antagonist of the vasopressin V1A receptor.[1][2][3] The vasopressin system is implicated in social cognition and signaling, making the V1A receptor a potential therapeutic target for conditions such as autism spectrum disorder (ASD).[1][2][3] The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins.[4][5] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5] This signaling pathway is crucial in mediating the various physiological effects of vasopressin, including vasoconstriction and social behaviors.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human V1A receptor.

V1A Receptor Signaling Pathway

Caption: V1A receptor signaling pathway.

Experimental Protocol: V1A Receptor Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human V1A receptor expressed in HEK293 cells using a competition binding assay with a radiolabeled ligand.

Materials and Reagents

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human V1A receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP).

-

Filtration System: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI), and a vacuum filtration manifold.

-

Scintillation Cocktail

-

Scintillation Counter

-

96-well plates

Experimental Workflow

Caption: Radioligand competition binding assay workflow.

Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.

-

Prepare the radioligand solution in assay buffer at a concentration twice the final desired concentration (e.g., 1 nM for a final concentration of 0.5 nM).

-

Prepare the non-specific binding control by diluting unlabeled AVP to a high concentration (e.g., 2 µM for a final concentration of 1 µM).

-

Thaw the V1A receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 20-40 µg/mL for a final amount of 10-20 µ g/well ) in assay buffer.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of 2 µM unlabeled AVP.

-

Competition: Add 50 µL of each this compound serial dilution.

-

-

Addition of Radioligand:

-

Add 50 µL of the [³H]-AVP solution to all wells.

-

-

Addition of Cell Membranes:

-

Initiate the binding reaction by adding 100 µL of the diluted cell membrane suspension to all wells. The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.

-

-

Washing:

-

Wash each filter three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Scintillation Counting:

-

Transfer the filters to scintillation vials.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Allow the filters to soak in the cocktail for at least 4 hours before counting.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-